Monomethyl auristatin F is a synthetic antineoplastic agent derived from the marine natural product dolastatin 10. It is primarily recognized for its role in antibody-drug conjugates, particularly in the treatment of multiple myeloma through the drug belantamab mafodotin. Monomethyl auristatin F is also utilized in various experimental anti-cancer therapies, showcasing its potential in targeted cancer treatment strategies. The compound's chemical name is (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid, with a molecular weight of 731.96 g/mol and a formula of C39H65N5O8 .
Monomethyl auristatin F is classified as an antimitotic agent that inhibits cell division by blocking tubulin polymerization. It is a derivative of auristatin F, differing by having only one methyl substituent on the N-terminal amino group. This compound has been incorporated into various antibody-drug conjugates due to its potent cytotoxic effects when delivered specifically to cancer cells .
The synthesis of monomethyl auristatin F involves several complex steps that typically include:
For example, one method involves the coupling of specific amino acid derivatives under controlled conditions to yield monomethyl auristatin F with desired characteristics. The synthesis requires precise control over reaction conditions to achieve optimal yields and purity .
Monomethyl auristatin F features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The key structural elements include:
The compound's solubility profile indicates it can dissolve in dimethyl sulfoxide up to 20 mM, which is significant for formulation in drug delivery systems .
Monomethyl auristatin F undergoes various chemical reactions that are crucial for its activity:
These reactions highlight the importance of the compound's design in ensuring selective toxicity towards cancer cells while minimizing effects on normal tissues.
The mechanism of action of monomethyl auristatin F involves:
This targeted approach enhances therapeutic efficacy while reducing systemic toxicity.
Monomethyl auristatin F possesses distinct physical and chemical properties:
These properties are critical for its formulation as part of antibody-drug conjugates.
Monomethyl auristatin F is primarily used in scientific research and clinical applications related to oncology:
Monomethyl auristatin F methyl ester (Monomethyl auristatin F methyl ester) exerts its potent anticancer effects primarily through the inhibition of tubulin polymerization, a fundamental process in cellular division. Structurally, Monomethyl auristatin F methyl ester is a pentapeptide derivative of dolastatin 10, featuring a conserved tubulin-binding domain that targets the vinca alkaloid binding site on β-tubulin subunits. This binding occurs in a non-competitive manner with respect to GTP, inducing conformational changes that prevent α- and β-tubulin heterodimers from forming functional microtubules [1] [10].
The molecular interactions involve specific contacts between Monomethyl auristatin F methyl ester's peptide backbone and key residues in the tubulin binding pocket. X-ray crystallographic studies of analogous auristatins reveal that the N,N-dimethylvaline residue at the P5 position forms critical hydrophobic contacts with β-tubulin's T5 loop, while the N-methyl-dolaisoleuine moiety at P1 establishes hydrogen bonds with Asn101 and Asp69 residues. These interactions collectively stabilize a curved tubulin conformation that is incompatible with straight protofilament formation, thereby disrupting microtubule assembly [1] [3].
Table 1: Molecular Interactions Between Monomethyl auristatin F methyl ester and Tubulin
Monomethyl auristatin F methyl ester Domain | Tubulin Residue | Interaction Type | Functional Consequence |
---|---|---|---|
N,N-dimethylvaline (P5) | Phe164, Val181 | Hydrophobic | Disrupts longitudinal tubulin contacts |
Carboxyl-terminal phenylalanine | Asn101, Asp69 | Hydrogen bonding | Induces curved tubulin conformation |
N-methyl-dolaisoleuine (P1) | Leu248, Ala250 | Van der Waals | Prevents GTP hydrolysis-induced straightening |
Central tetrapeptide scaffold | β-tubulin T5 loop | Conformational constraint | Inhibits protofilament assembly |
The binding dynamics demonstrate slow dissociation kinetics, with a Kd value in the low nanomolar range (1.8 ± 0.3 nM), enabling sustained mitotic arrest even after transient exposure. This high-affinity interaction effectively suppresses microtubule dynamics by >80% at concentrations as low as 10 nM, as quantified by in vitro tubulin polymerization assays using purified bovine tubulin [1] [6].
The antimitotic activity of Monomethyl auristatin F methyl ester manifests as potent cytotoxicity across diverse human cancer cell lines, with half-maximal inhibitory concentration (IC50) values consistently in the sub-nanomolar range. This exceptional potency stems from its ability to induce irreversible G2/M phase arrest, triggering apoptosis through mitochondrial pathways [5] [7].
Comprehensive cytotoxicity profiling reveals significant variation in sensitivity across tumor types. Breast cancer models demonstrate particular vulnerability, with MDA-MB-361 cells exhibiting an IC50 of 0.166 nM, while MDAMB468 cells show slightly reduced sensitivity at 0.183 nM. Hematological malignancies represented by Raji cells (5T4-negative) display an IC50 of 0.449 nM. The differential sensitivity correlates with expression levels of efflux transporters rather than tubulin isotype composition, as evidenced by 4-fold resistance increases in models overexpressing P-glycoprotein [7].
Table 2: Cytotoxicity Profiling of Monomethyl auristatin F methyl ester in Tumor Cell Lines
Cell Line | Tumor Type | IC50 (nM) | Mitotic Arrest Threshold |
---|---|---|---|
MDAMB435/5T4 | Metastatic breast cancer | 0.056 ± 0.008 | 0.02 nM (24h exposure) |
MDA-MB-361DYT2 | Breast adenocarcinoma | 0.166 ± 0.021 | 0.05 nM (24h exposure) |
MDAMB468 | Triple-negative breast | 0.183 ± 0.015 | 0.07 nM (24h exposure) |
Raji (5T4-negative) | Burkitt's lymphoma | 0.449 ± 0.032 | 0.15 nM (24h exposure) |
Mechanistically, cells treated with Monomethyl auristatin F methyl ester accumulate in prometaphase with characteristic monopolar spindles, as visualized by immunofluorescence staining of α-tubulin and centromere markers. This aberrant mitosis activates the spindle assembly checkpoint, leading to prolonged mitotic arrest (>18 hours) followed by caspase-3-mediated apoptosis in >90% of cells within 48 hours at concentrations ≥1 nM. Time-lapse microscopy reveals that cells undergo apoptotic blebbing directly from mitotic arrest without exiting mitosis, distinguishing Monomethyl auristatin F methyl ester's mechanism from antimitotics that permit mitotic slippage [5] [7].
The molecular design of Monomethyl auristatin F methyl ester features strategic C-terminal modifications that significantly influence its cellular permeability and subcellular distribution. Unlike its counterpart monomethyl auristatin E (Monomethyl auristatin E), which terminates in a non-polar ethyl group, Monomethyl auristatin F methyl ester contains a C-terminal phenylalanine residue with a methyl ester modification. This structural difference profoundly impacts its physicochemical properties and intracellular behavior [4] [10].
The charged carboxylic acid group in unconjugated monomethyl auristatin F creates a polar surface area of 142 Ų and increases calculated LogD7.4 to -1.3, substantially reducing passive diffusion across lipid bilayers. Methyl esterification in Monomethyl auristatin F methyl ester decreases polarity, yielding a LogD7.4 of -0.2 and enhancing membrane permeability 7-fold compared to the free acid form, as measured in artificial membrane permeability assays [4] [6].
Despite this improvement, Monomethyl auristatin F methyl ester still exhibits 3-fold lower cellular uptake efficiency than Monomethyl auristatin E (LogD7.4 = 1.8), as quantified using radiolabeled analogs in HeLa cells. Intracellular trafficking studies with fluorescently labeled auristatins reveal that Monomethyl auristatin F methyl ester accumulates predominantly in endolysosomal compartments, with only 25% reaching the cytosol within 2 hours. This restricted cytosolic access necessitates antibody-mediated delivery systems for optimal activity, as unconjugated Monomethyl auristatin F methyl ester demonstrates 100-fold reduced cytotoxicity compared to Monomethyl auristatin E in vitro [4] [10].
The methyl ester group serves a dual purpose: (1) it functions as a prodrug element that undergoes esterase-mediated hydrolysis in the cytosol to regenerate the active carboxylic acid form, and (2) it provides a chemical handle for linker conjugation in antibody-drug conjugate (ADC) constructs. This design allows Monomethyl auristatin F methyl ester to maintain potent tubulin-binding activity while mitigating off-target cytotoxicity through controlled activation [10].
When incorporated into antibody-drug conjugates, Monomethyl auristatin F methyl ester and Monomethyl auristatin E exhibit distinct pharmacological profiles stemming from their structural differences. Both compounds belong to the auristatin class of tubulin inhibitors but demonstrate significantly different cytotoxic potencies and mechanisms of subcellular distribution [4] [7].
Monomethyl auristatin E, featuring a non-polar C-terminal terminus, displays 10-100-fold greater cytotoxicity than Monomethyl auristatin F methyl ester in unconjugated forms across various cancer cell lines. This enhanced potency directly correlates with Monomethyl auristatin E's superior membrane permeability (Papp = 22 × 10-6 cm/s versus 3.1 × 10-6 cm/s for Monomethyl auristatin F methyl ester in Caco-2 monolayers). However, when conjugated to antibodies via cleavable linkers, this differential narrows to 3-5-fold due to the efficient intracellular processing of Monomethyl auristatin F methyl ester-based antibody-drug conjugates [4] [7].
Table 3: Comparative Analysis of Monomethyl auristatin F methyl ester and Monomethyl auristatin E in Antibody-Drug Conjugate Systems
Property | Monomethyl auristatin F methyl ester | Monomethyl auristatin E | Functional Implications |
---|---|---|---|
C-terminal Chemistry | Methyl ester-phenylalanine | Norvaline ethyl ester | Determines polarity and charge state |
LogD7.4 | -0.2 | 1.8 | Impacts membrane permeability |
Passive Diffusion Rate | 3.1 × 10-6 cm/s | 22 × 10-6 cm/s | Influences cytosolic access |
Unconjugated IC50 | 0.1-1 nM | 0.01-0.1 nM | Reflects innate cytotoxicity |
ADC-conjugated IC50 | 0.05-0.5 nM | 0.02-0.2 nM | Indicates target-dependent potency |
Bystander Effect | Minimal | Significant | Critical for heterogeneous tumors |
Lysosomal Sequestration | 75% | 15% | Affects payload release kinetics |
A critical distinction lies in their bystander effects. Monomethyl auristatin E liberated from antibody-drug conjugates diffuses readily to neighboring cells due to its hydrophobicity, exhibiting a bystander killing radius of 5-7 cell diameters. In contrast, Monomethyl auristatin F methyl ester's charged hydrolysis product shows minimal bystander activity (<1 cell diameter diffusion), confining cytotoxicity to antigen-positive cells. This property makes Monomethyl auristatin F methyl ester-based antibody-drug conjugates advantageous for targets expressed in normal tissues, as demonstrated by the improved safety profile of belantamab mafodotin compared to Monomethyl auristatin E-based conjugates [1] [4].
The payload release kinetics also differ significantly. Monomethyl auristatin E antibody-drug conjugates utilizing dipeptide-cleavable linkers (e.g., valine-citrulline) release 90% of payload within 4 hours of lysosomal internalization. Monomethyl auristatin F methyl ester antibody-drug conjugates show slower release kinetics (t1/2 = 8 hours) due to the additional ester hydrolysis step required for activation. This delayed release profile correlates with extended intracellular retention and may contribute to sustained cytotoxicity against proliferating tumor populations [4] [7].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0